N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing compounds. These compounds may share some structural features and chemical properties with N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxo-7-pyrrolidin-1-ylquinoxalin-6-yl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C22H31N5O3/c1-15-6-10-26(11-7-15)14-20(28)23-16-12-18-19(13-17(16)27-8-4-5-9-27)25(3)22(30)21(29)24(18)2/h12-13,15H,4-11,14H2,1-3H3,(H,23,28) |
InChI Key |
JGLCXEBYGRPQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC3=C(C=C2N4CCCC4)N(C(=O)C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.